molecular formula C16H13N5OS B510773 2-[6-(4-ethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine CAS No. 573946-67-5

2-[6-(4-ethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine

Cat. No.: B510773
CAS No.: 573946-67-5
M. Wt: 323.4g/mol
InChI Key: QVCGESSMYOMFTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

2-[6-(4-ethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-[6-(4-ethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine involves its interaction with various molecular targets. The compound can inhibit enzymes such as carbonic anhydrase and cholinesterase, leading to its pharmacological effects . Additionally, it can interact with DNA, causing disruption of cellular processes in cancer cells .

Comparison with Similar Compounds

2-[6-(4-ethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine is unique compared to other similar compounds due to its specific substitution pattern and the presence of the ethoxyphenyl group. Similar compounds include:

Properties

CAS No.

573946-67-5

Molecular Formula

C16H13N5OS

Molecular Weight

323.4g/mol

IUPAC Name

6-(4-ethoxyphenyl)-3-pyridin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H13N5OS/c1-2-22-12-8-6-11(7-9-12)15-20-21-14(18-19-16(21)23-15)13-5-3-4-10-17-13/h3-10H,2H2,1H3

InChI Key

QVCGESSMYOMFTD-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC=CC=N4

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC=CC=N4

Origin of Product

United States

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